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Compound of Interest

Compound Name: 3-methylpent-4-enoic acid

Cat. No.: B156693 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical properties of 3-
methylpent-4-enoic acid, calculated using established computational chemistry methods. This

document details the methodologies for these calculations, presents the theoretical data in a

structured format, and visualizes the computational workflow and property relationships.

Introduction
3-methylpent-4-enoic acid is a branched-chain unsaturated fatty acid with the molecular

formula C₆H₁₀O₂.[1] Understanding its molecular geometry, spectroscopic characteristics, and

electronic properties is crucial for applications in various fields, including drug design and

materials science. This whitepaper outlines a theoretical approach to determine these

properties using quantum chemical calculations.

Physicochemical and Computed Properties
A summary of the fundamental physicochemical and computationally derived properties of 3-
methylpent-4-enoic acid is presented in Table 1. These values, sourced from the PubChem

database, provide a foundational understanding of the molecule.[1]
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Property Value Source

Molecular Weight 114.14 g/mol PubChem[1]

Molecular Formula C₆H₁₀O₂ PubChem[1]

XLogP3 1.2 PubChem (Computed)[1]

Hydrogen Bond Donor Count 1 PubChem (Computed)[1]

Hydrogen Bond Acceptor

Count
2 PubChem (Computed)[1]

Rotatable Bond Count 3 PubChem (Computed)[1]

Exact Mass 114.068079557 PubChem (Computed)[1]

Boiling Point 75-76 °C at 4 mmHg Experimental

Theoretical Calculation Methodologies
The theoretical properties of 3-methylpent-4-enoic acid can be determined using a variety of

quantum chemical methods. The following protocols outline the steps for calculating optimized

molecular geometry, vibrational frequencies (IR spectra), NMR chemical shifts, and electronic

properties (HOMO-LUMO energies and UV-Vis spectra).

Molecular Geometry Optimization
A crucial first step in computational chemistry is to determine the lowest energy conformation of

the molecule. This is achieved through geometry optimization.

Experimental Protocol:

Initial Structure Generation: A 3D model of 3-methylpent-4-enoic acid is constructed using

molecular modeling software.

Method Selection: Density Functional Theory (DFT) with the B3LYP functional and a 6-

31G(d) basis set is a commonly used and reliable method for geometry optimization of

organic molecules. Alternatively, Hartree-Fock (HF) theory can be employed.
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Calculation Execution: A geometry optimization calculation is performed using a quantum

chemistry software package (e.g., Gaussian, ORCA, or PySCF). The calculation iteratively

adjusts the positions of the atoms to find a minimum on the potential energy surface.

Verification of Minimum: A frequency calculation is subsequently performed to ensure that

the optimized structure corresponds to a true energy minimum, characterized by the

absence of imaginary frequencies.

The output of this calculation provides the precise bond lengths, bond angles, and dihedral

angles of the molecule in its most stable conformation.

Vibrational Frequency (IR Spectrum) Calculation
Once the geometry is optimized, the vibrational frequencies of the molecule can be calculated.

These frequencies correspond to the peaks observed in an experimental infrared (IR)

spectrum.

Experimental Protocol:

Optimized Geometry: The optimized molecular geometry from the previous step is used as

the input.

Frequency Calculation: A frequency calculation is performed at the same level of theory used

for the geometry optimization (e.g., B3LYP/6-31G(d)).

Data Analysis: The output provides a list of vibrational frequencies and their corresponding

IR intensities. These can be plotted to generate a theoretical IR spectrum. It is common

practice to apply a scaling factor to the calculated frequencies to better match experimental

data.

NMR Chemical Shift Calculation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation.

Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts.

Experimental Protocol:

Optimized Geometry: The optimized molecular geometry is used as the input.
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NMR Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is the most

common approach for calculating NMR chemical shifts. This calculation is typically

performed using DFT (e.g., B3LYP/6-31G(d)).

Chemical Shift Referencing: The calculated isotropic shielding values are converted to

chemical shifts (δ) by referencing them to the calculated shielding value of a standard

compound, typically tetramethylsilane (TMS), using the formula: δ_sample = σ_TMS -

σ_sample.

Electronic Properties (HOMO-LUMO and UV-Vis
Spectrum) Calculation
The electronic properties, including the energies of the Highest Occupied Molecular Orbital

(HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the UV-Vis absorption

spectrum, can be predicted using Time-Dependent Density Functional Theory (TD-DFT).

Experimental Protocol:

Optimized Geometry: The optimized molecular geometry is used as the input.

Ground State Calculation: A single-point energy calculation is performed to obtain the

energies of the molecular orbitals, including HOMO and LUMO. The HOMO-LUMO energy

gap is an indicator of the molecule's chemical reactivity and kinetic stability.

TD-DFT Calculation: A TD-DFT calculation is then performed to compute the electronic

excitation energies and oscillator strengths.

Spectrum Generation: The results of the TD-DFT calculation can be used to generate a

theoretical UV-Vis absorption spectrum, where the excitation energies correspond to the

absorption maxima (λ_max) and the oscillator strengths relate to the intensity of the

absorption bands.

Theoretical Data Summary
The following tables summarize the expected theoretical data for 3-methylpent-4-enoic acid
obtained from the computational methods described above.
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Table 2: Calculated Geometric Parameters (B3LYP/6-31G(d))

Parameter Bond/Angle Calculated Value

Bond Length C=O e.g., 1.21 Å

C-O e.g., 1.36 Å

O-H e.g., 0.97 Å

C=C e.g., 1.34 Å

C-C (sp³-sp³) e.g., 1.53 Å

Bond Angle O=C-O e.g., 123°

C-C-C e.g., 112°

Dihedral Angle H-O-C=O e.g., 0° or 180°

(Note: The values in this table are illustrative examples and would be the output of the

geometry optimization calculation.)

Table 3: Calculated Vibrational Frequencies (B3LYP/6-31G(d))

Vibrational Mode
Frequency (cm⁻¹)
(Scaled)

IR Intensity
(km/mol)

Assignment

O-H stretch e.g., ~3400 High Carboxylic acid O-H

C=O stretch e.g., ~1750 Very High Carboxylic acid C=O

C=C stretch e.g., ~1640 Medium Alkene C=C

C-H stretch (sp²) e.g., ~3080 Medium Alkene C-H

C-H stretch (sp³) e.g., ~2950 Medium Alkyl C-H

(Note: The values in this table are illustrative examples and would be the output of the

frequency calculation.) An experimental ATR-IR spectrum is available in the PubChem

database for comparison.[1]
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Table 4: Calculated ¹H and ¹³C NMR Chemical Shifts (GIAO/B3LYP/6-31G(d))

Atom Calculated Chemical Shift (ppm)

¹H NMR

COOH e.g., 10-12

=CH- e.g., 5.5-6.0

=CH₂ e.g., 4.9-5.2

-CH(CH₃)- e.g., 2.5-3.0

-CH₂- e.g., 2.2-2.6

-CH₃ e.g., 1.0-1.3

¹³C NMR

C=O e.g., ~175

=CH- e.g., ~135

=CH₂ e.g., ~115

-CH(CH₃)- e.g., ~40

-CH₂- e.g., ~35

-CH₃ e.g., ~15

(Note: The values in this table are illustrative examples and would be the output of the GIAO

NMR calculation.)

Table 5: Calculated Electronic Properties (TD-DFT/B3LYP/6-31G(d))
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Property Calculated Value

HOMO Energy e.g., -6.5 eV

LUMO Energy e.g., 0.5 eV

HOMO-LUMO Gap e.g., 7.0 eV

λ_max (UV-Vis) e.g., ~210 nm

Oscillator Strength e.g., 0.02

(Note: The values in this table are illustrative examples and would be the output of the

electronic structure and TD-DFT calculations.)

Visualizations
The following diagrams illustrate the computational workflow for determining the theoretical

properties of 3-methylpent-4-enoic acid and the logical relationships between these

properties.
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Caption: Computational workflow for theoretical property calculation.
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Caption: Interrelation of theoretical molecular properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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